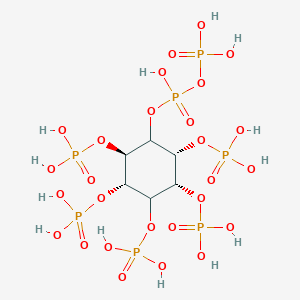
1-Diphosinositol pentakisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-diphospho-1D-myo-inositol 2,3,4,5,6-pentakisphosphate is a myo-inositol pentakisphosphate that consists of myo-inositol having the five phospho groups located at positions 2, 3, 4, 5 and 6 as well as a diphospho group at position 1. It is a myo-inositol pentakisphosphate and a diphosphoinositol polyphosphate. It derives from a myo-inositol. It is a conjugate acid of a 1-diphospho-1D-myo-inositol 2,3,4,5,6-pentakisphosphate(13-).
Applications De Recherche Scientifique
Biochemical Properties
1-DIP is characterized by its ability to interact with specific proteins involved in signaling pathways. Its structure allows it to participate in the regulation of intracellular calcium levels and modulate various cellular responses.
- Molecular Interactions : 1-DIP has been shown to bind effectively to inositol 1,4,5-triphosphate receptors and mitogen-activated protein kinases (MAPKs), which are critical for mediating cellular responses to external stimuli .
- Binding Affinity : Studies indicate that 1-DIP exhibits strong binding affinity with a negative binding energy of -49.5 kJ/mol when interacting with these targets, suggesting its potential as a lead compound for drug development .
Anticancer Activity
Recent research has highlighted the anticancer properties of 1-DIP. It has been identified as a promising candidate for targeting various cancer types due to its ability to inhibit tumor growth and induce apoptosis.
- Cancer Cell Lines : In vitro studies have demonstrated that 1-DIP can inhibit the proliferation of several cancer cell lines, including human colon (HT-29), liver (HepG2), and prostate (DU 145) cancer cells .
- Mechanism of Action : The compound's mechanism involves the modulation of signaling pathways that regulate cell cycle progression and survival, particularly through its interaction with MAPKs .
Anti-inflammatory Effects
1-DIP has also been investigated for its anti-inflammatory properties. It has shown potential in downregulating pro-inflammatory cytokines such as IL-8 in colonic epithelial cells.
- Inflammation Studies : Research indicates that 1-DIP can inhibit p38 MAPK pathways, which are pivotal in inflammatory responses . This suggests that it may be beneficial in treating inflammatory bowel diseases.
Case Studies and Research Findings
Propriétés
Numéro CAS |
148077-18-3 |
|---|---|
Formule moléculaire |
C6H19O27P7 |
Poids moléculaire |
740.02 g/mol |
Nom IUPAC |
[(2R,3S,5R,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1?,2-,3+,4-,5-,6?/m1/s1 |
Clé InChI |
UPHPWXPNZIOZJL-GCVPSNMTSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES isomérique |
[C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Synonymes |
1-diphosphoinositol pentakisphosphate 1-DPIPK 5-diphosphoinositol pentakisphosphate diphosphoinositol pentakisphosphate PP-IP(5) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















